molecular formula C19H13ClN2O2S B2461675 3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1114908-73-4

3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2461675
CAS No.: 1114908-73-4
M. Wt: 368.84
InChI Key: ZGAQBJMLLCTRFV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole is a chemical compound provided for research use, with the molecular formula C19H13ClN2O2S and a molecular weight of 368.8 . This product is intended for use in early discovery research and is not for diagnostic or therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its significant role as a bioisosteric replacement for ester and amide functional groups . This substitution can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Derivatives containing the 1,2,4-oxadiazole ring have been extensively investigated and demonstrated a wide spectrum of pharmacological activities in scientific literature, including anticancer, anti-tubercular, antimicrobial, and anti-inflammatory effects . The integration of a furan ring linked via a phenylthiomethyl group, as seen in this compound, presents a complex heterocyclic system worthy of exploration for its electronic properties and potential to engage in novel interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating the structure-activity relationships (SAR) of heterocyclic compounds in various therapeutic areas. The presence of both chlorophenyl and phenylthio substituents makes it a valuable candidate for studies in hit-to-lead optimization campaigns. Please note: This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-14-8-6-13(7-9-14)18-21-19(24-22-18)17-11-10-15(23-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQBJMLLCTRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The phenylthio-methyl-furan moiety in the target compound enhances hydrophobic interactions with biological targets compared to simpler substituents (e.g., fluorophenyl or chloropropyl groups) .

Chlorophenyl vs. Bromophenyl :

  • The 4-chlorophenyl group in the target compound offers a balance of steric bulk and electronic effects, whereas bromophenyl analogs (e.g., 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole) may exhibit reduced solubility and metabolic stability .

Trifluoromethylphenyl Derivatives :

  • Compounds like 5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole show theoretical promise in binding affinity but lack empirical cytotoxicity data compared to the target compound .

Mechanistic and Pharmacological Comparisons

  • Anticancer Activity :
    The target compound outperforms derivatives such as 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (IC₅₀ = 0.275 µM) in leukemia models, likely due to its dual aromatic systems (furan and phenylthio) enabling multi-target interactions .
  • Antimicrobial Activity : While the target compound focuses on anticancer applications, simpler oxadiazoles (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole) prioritize antimicrobial effects (IC₅₀ = 1.18 µM), highlighting the role of substituents in directing biological activity .

Biological Activity

3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C19H13ClN2O2SC_{19}H_{13}ClN_{2}O_{2}S, with a molecular weight of 368.8 g/mol. The structure features a furan ring, a phenylthio group, and an oxadiazole moiety, which contribute to its unique properties.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Furan Ring : Achieved through cyclization reactions.
  • Introduction of the Phenylthio Group : Utilizes nucleophilic substitution with thiophenol.
  • Formation of the Oxadiazole Ring : Involves cyclization of hydrazides with carboxylic acids under dehydrating conditions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The specific interactions can modulate enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage in treated cells .

Comparative Biological Activity

A comparative analysis of similar oxadiazole derivatives reveals that this compound often exhibits superior biological activity:

Compound NameIC50 (µM)Cell LineMechanism
This compound15.63MCF-7Apoptosis induction
Doxorubicin10.38MCF-7DNA intercalation
Other Oxadiazole DerivativesVariesVariousVaries

Case Studies

  • Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, this compound demonstrated higher cytotoxicity than many derivatives tested against leukemia cell lines .
  • Mechanistic Studies : Molecular docking studies revealed strong hydrophobic interactions between the compound and target receptors, suggesting potential for development as a therapeutic agent targeting specific cancer pathways .

Q & A

Basic Question: What are the established synthetic routes and characterization methods for 3-(4-chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole?

Answer:
The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole precursors are reacted with thiophenol derivatives under basic conditions to introduce the phenylthio moiety . Key characterization techniques include:

  • IR Spectroscopy : To confirm the presence of oxadiazole rings (C=N stretching at ~1600 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹).
  • NMR (¹H and ¹³C) : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 4.5–5.0 ppm for SCH₂), while ¹³C NMR identifies oxadiazole carbons (C-3 and C-5 at ~165–175 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Cl or furan substituents).

Basic Question: What in vitro biological activities have been reported for this compound?

Answer:
The compound exhibits diverse bioactivities depending on substituent positioning:

  • Anticancer Activity : Derivatives with chlorophenyl and furan-thioether groups show IC₅₀ values <10 µM in breast (T47D) and colorectal cancer models, linked to G₁-phase cell cycle arrest and caspase-mediated apoptosis .
  • Antibacterial Activity : Structural analogs with thiophene or pyrrole units demonstrate inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MICs ranging from 2–16 µg/mL .
  • Enzyme Inhibition : The 1,2,4-oxadiazole core acts as a Sirt2 inhibitor (IC₅₀ ~1.5 µM) when para-substituted phenyl and cyclic aminomethyl groups are present .

Advanced Question: How do structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

Answer:
Key SAR insights include:

  • 3rd Position (Chlorophenyl) : Para-substitution on the phenyl ring enhances Sirt2 inhibition by 10-fold compared to meta-substitution. Halogens (Cl, Br) improve metabolic stability .
  • 5th Position (Furan-thioether) : Replacing furan with thiophene increases anticancer potency (e.g., IC₅₀ from 10 µM to 1.5 µM in MX-1 tumors) but reduces solubility. Methylation of the thioether sulfur improves bioavailability .
  • Heterocyclic Linkers : Piperidine or quinuclidine substitutions at the 5th position enhance α7 nicotinic receptor activation (EC₅₀ ~50 nM) but introduce synthetic complexity .

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from assay conditions or substituent variations. Methodological strategies include:

  • Dose-Response Validation : Re-test compounds under standardized protocols (e.g., NCI-60 panel for cancer activity) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to mitigate false negatives in cell-based assays .
  • Target Profiling : Employ photoaffinity labeling (as in ) to confirm binding to TIP47, a molecular target for apoptosis induction, versus off-target effects.

Advanced Question: What methodologies are used to identify molecular targets for this compound?

Answer:

  • Photoaffinity Probes : Incorporate azide or alkyne tags into the oxadiazole scaffold for click chemistry-based pull-down assays. This identified TIP47 (IGF II receptor binding protein) as a target in apoptosis studies .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethality or resistance mechanisms in cancer cell lines .
  • Molecular Docking : Use X-ray crystallography of Sirt2 (PDB: 3ZGO) to map interactions between the chlorophenyl group and the enzyme’s hydrophobic pocket .

Advanced Question: How does the furan-thioether substituent influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The thioether increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (≤50 µg/mL in PBS).
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show rapid oxidation of the furan ring, which can be mitigated by fluorination .
  • Formulation Strategies : Nanoemulsions or liposomal encapsulation improve bioavailability in rodent models (AUC increased by 3-fold) .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/0.1% formic acid gradients to resolve degradation products (e.g., hydrolyzed oxadiazole).
  • Detection Sensitivity : LC-MS/MS in MRM mode (m/z transitions: 385 → 214 for quantification) achieves limits of detection (LOD) <1 ng/mL in plasma .
  • Matrix Effects : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) minimizes ion suppression in complex samples .

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